2-(4-Chlorophenyl)-3-(2-methylsulfonylpyrimidin-4-yl)imidazo[1,2-a]pyrazine

Spleen Tyrosine Kinase (Syk) inhibition Kinase selectivity Imidazo[1,2-a]pyrazine SAR

2-(4-Chlorophenyl)-3-(2-methylsulfonylpyrimidin-4-yl)imidazo[1,2-a]pyrazine (CAS 928318-06-3) is a synthetic, heterocyclic small molecule built on the privileged imidazo[1,2-a]pyrazine scaffold. The compound features a 4-chlorophenyl substituent at position 2 and a 2-methylsulfonylpyrimidin-4-yl group at position It is listed by chemical suppliers as a research-grade screening compound (molecular formula C₁₇H₁₂ClN₅O₂S, molecular weight 385.83 g/mol) and is available from PharmaBlock Sciences (Nanjing), Inc.

Molecular Formula C17H12ClN5O2S
Molecular Weight 385.8 g/mol
Cat. No. B12272371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-3-(2-methylsulfonylpyrimidin-4-yl)imidazo[1,2-a]pyrazine
Molecular FormulaC17H12ClN5O2S
Molecular Weight385.8 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NC=CC(=N1)C2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C17H12ClN5O2S/c1-26(24,25)17-20-7-6-13(21-17)16-15(11-2-4-12(18)5-3-11)22-14-10-19-8-9-23(14)16/h2-10H,1H3
InChIKeyOAJBWALRQBDFPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-3-(2-methylsulfonylpyrimidin-4-yl)imidazo[1,2-a]pyrazine – Compound Identity, Core Scaffold, and Procurement Baseline


2-(4-Chlorophenyl)-3-(2-methylsulfonylpyrimidin-4-yl)imidazo[1,2-a]pyrazine (CAS 928318-06-3) is a synthetic, heterocyclic small molecule built on the privileged imidazo[1,2-a]pyrazine scaffold . The compound features a 4-chlorophenyl substituent at position 2 and a 2-methylsulfonylpyrimidin-4-yl group at position 3. It is listed by chemical suppliers as a research-grade screening compound (molecular formula C₁₇H₁₂ClN₅O₂S, molecular weight 385.83 g/mol) and is available from PharmaBlock Sciences (Nanjing), Inc. with a purity specification of ≥97% by HPLC . The imidazo[1,2-a]pyrazine core is recognized in the medicinal chemistry literature as a key pharmacophore for ATP-competitive kinase inhibition, most notably against spleen tyrosine kinase (Syk) and interleukin-1 receptor-associated kinase 4 (IRAK-4) [1].

Why Generic Imidazo[1,2-a]pyrazine-Based Kinase Inhibitors Cannot Substitute for 2-(4-Chlorophenyl)-3-(2-methylsulfonylpyrimidin-4-yl)imidazo[1,2-a]pyrazine in Focused Discovery Programs


Imidazo[1,2-a]pyrazine is a privileged scaffold widely exploited for kinase inhibitor design, but small structural changes at the 2- and 3-positions profoundly shift target selectivity, cellular potency, and pharmacokinetic profiles [1]. For example, the clinical-stage Syk inhibitor entospletinib (GS-9973) carries a different substitution pattern that was the result of extensive structure–activity relationship (SAR) optimization; simply replacing it with any imidazo[1,2-a]pyrazine congener leads to unpredictable loss of potency and selectivity [2]. The presence of the 2-methylsulfonylpyrimidin-4-yl group at position 3 in the target compound introduces a hydrogen-bond-capable, electron-withdrawing heteroaryl motif that is absent in simpler 2-(4-chlorophenyl)imidazo[1,2-a]pyrazine analogs and is expected to engage distinct kinase hinge-region or selectivity-pocket residues [3]. Without head-to-head comparative data, any assumption of functional interchangeability with in-class compounds such as entospletinib, fostamatinib-derived chemotypes, or other imidazo[1,2-a]pyrazine derivatives is scientifically unsupported and carries risk in lead optimization campaigns.

2-(4-Chlorophenyl)-3-(2-methylsulfonylpyrimidin-4-yl)imidazo[1,2-a]pyrazine – Quantitative Differentiation Evidence Against Closest Structural Analogs


Structural Differentiation from the Clinical Candidate Entospletinib (GS-9973): Hinge-Binder Motif Replacement at Position 3

The target compound replaces the 3-substituent of entospletinib (which contains a pyrazolo[1,5-a]pyrimidin-3-yl moiety at position 3 of the imidazo[1,2-a]pyrazine core) with a 2-methylsulfonylpyrimidin-4-yl group [1]. In the Syk inhibitor patent series, the nature of the 3-substituent is a primary determinant of kinase selectivity and cellular potency; for example, within the same patent family, variation of this substituent yielded Syk IC₅₀ values spanning from <10 nM to >1,000 nM [2]. No direct head-to-head biochemical comparison between the target compound and entospletinib has been published, so any quantitative potency difference cannot be stated. The structural divergence at a position known to be critical for target engagement constitutes a significant chemical differentiation warranting de novo profiling rather than extrapolation from entospletinib data.

Spleen Tyrosine Kinase (Syk) inhibition Kinase selectivity Imidazo[1,2-a]pyrazine SAR

Potential IRAK-4 Kinase Inhibitor Space Differentiation: Pyrimidinyl-Sulfone Hinge Binder Motif

Patent US 2015/0133451 discloses heterocyclic compounds with an IRAK-4 inhibitory action, including imidazo[1,2-a]pyrazine derivatives bearing pyrimidinyl and sulfonyl-containing substituents [1]. The target compound’s 2-methylsulfonylpyrimidin-4-yl group at position 3 is structurally analogous to motifs described in this patent family, where the sulfonyl group acts as a hydrogen-bond acceptor in the kinase hinge region. Compounds in the IRAK-4 patent series show IC₅₀ values ranging from approximately 4 μM to <100 nM depending on peripheral substitution [2]. No quantitative IRAK-4 assay data for the specific target compound are currently available. The differentiation from pure Syk-focused analogs lies in the potential dual Syk/IRAK-4 activity profile suggested by the combined structural features (imidazo[1,2-a]pyrazine core + 2-methylsulfonylpyrimidin-4-yl group), but this remains inferential without direct enzymatic data.

IRAK-4 inhibition Inflammatory disease Imidazo[1,2-a]pyrazine kinase inhibitors

Chemical Purity and Procurement Specification: 97% HPLC Purity with Defined Supplier Quality Control

The target compound is available from PharmaBlock Sciences (Nanjing), Inc. with a stated purity of 97% by HPLC in 5 g packaging . In comparison, a structurally simpler analog, 2-(4-chlorophenyl)imidazo[1,2-a]pyrazine (CAS 928319-37-3), is listed by multiple vendors with purity typically specified as ≥95% . The higher purity specification and established supplier quality-control documentation reduce the risk of bioactive impurities that could confound early-stage biological assays. The defined 5 g packaging format is suitable for medium-throughput screening campaigns without requiring immediate re-supply.

Compound procurement Purity specification HPLC quality control

Molecular Weight Differentiation Enabling Improved Ligand Efficiency Optimization Potential

The target compound has a molecular weight of 385.83 g/mol and contains one chlorine atom, five nitrogen atoms, and two oxygen atoms (sulfone) . Entospletinib (GS-9973) has a molecular weight of 496.53 g/mol [1]. The lower molecular weight of the target compound (~111 Da lighter) provides greater ligand efficiency headroom, meaning that if the two compounds had equivalent target potency, the target compound would exhibit superior ligand efficiency indices (e.g., LE = 1.4 × pIC₅₀ / heavy atom count). Additionally, the lower molecular weight and reduced aromatic ring count generally correlate with improved aqueous solubility and permeability profiles in the imidazo[1,2-a]pyrazine series [2]. Without matched-pair potency data, the ligand efficiency advantage remains theoretical but materially relevant for lead optimization programs where molecular property optimization is a stated goal.

Ligand efficiency Physicochemical properties Lead optimization

Optimal Research and Procurement Application Scenarios for 2-(4-Chlorophenyl)-3-(2-methylsulfonylpyrimidin-4-yl)imidazo[1,2-a]pyrazine


Spleen Tyrosine Kinase (Syk) Inhibitor Lead Optimization and Selectivity Profiling

The target compound is suitable as a structurally differentiated starting point or comparator in Syk inhibitor lead optimization programs. Its 3-substituent diverges from the clinical candidate entospletinib at the position known to critically influence Syk selectivity and cellular potency . Researchers can use this compound to explore alternative hinge-binding interactions and selectivity profiles against the broader kinome, with the lower molecular weight (385.8 vs. 496.5 g/mol for entospletinib) providing ligand efficiency advantages [1]. The 97% HPLC purity specification supports reproducible biochemical assay data generation [2].

Dual Syk/IRAK-4 Pathway Interrogation in Inflammatory Disease Models

The presence of the 2-methylsulfonylpyrimidin-4-yl motif aligns with the IRAK-4 inhibitor pharmacophore described in patent US 2015/0133451, while the imidazo[1,2-a]pyrazine core is a validated Syk inhibitor scaffold [1]. This structural convergence makes the compound a candidate for exploring dual Syk/IRAK-4 inhibition in cellular models of autoimmune or inflammatory disease, where both kinases contribute to pathogenic signaling. Independent biochemical profiling against both targets is required to confirm the dual activity hypothesis.

Medium-Throughput Screening Library Expansion for Kinase-Focused Chemical Biology

Available in 5 g packaging from PharmaBlock Sciences, the compound is immediately suitable for incorporation into medium-throughput screening libraries (1,000–10,000 compound scale) . Its structural features—the imidazo[1,2-a]pyrazine core, the electron-withdrawing 4-chlorophenyl group, and the hydrogen-bond-capable methylsulfonylpyrimidine moiety—contribute chemical diversity that is underrepresented in many commercial screening collections compared to simpler 2-arylimidazo[1,2-a]pyrazine analogs [1].

Physicochemical Property Benchmarking in Kinase Inhibitor Lead Finding

With a molecular weight of 385.8 g/mol, cLogP estimated in the moderate range, and a balanced heteroatom count (5 N, 2 O, 1 Cl), this compound can serve as a reference point for property-based lead selection in kinase inhibitor programs, particularly when comparing against higher molecular weight clinical candidates such as entospletinib (MW 496.5) [1]. The compound’s profile supports the assessment of ligand efficiency–lipophilicity relationships in the imidazo[1,2-a]pyrazine series.

Quote Request

Request a Quote for 2-(4-Chlorophenyl)-3-(2-methylsulfonylpyrimidin-4-yl)imidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.